(1,2-13C2)octadecanoic acid

Description

The exact mass of the compound Stearic acid-1,2-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1,2-13C2)octadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2-13C2)octadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,2-13C2)octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17+1,18+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-VJNPICPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584386 | |

| Record name | (1,2-~13~C_2_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-86-1 | |

| Record name | (1,2-~13~C_2_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287100-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1,2-¹³C₂)Octadecanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern biomedical research and pharmaceutical development, stable isotope labeling stands out as a powerful and indispensable technique.[1] By incorporating non-radioactive, heavier isotopes like carbon-13 (¹³C) into molecules, scientists can trace their metabolic fate with high precision and safety.[1] This methodology has become particularly crucial in understanding complex biochemical pathways and in the development of novel therapeutics.[1][2][3] Among the arsenal of available labeled compounds, (1,2-¹³C₂)octadecanoic acid, a specifically labeled form of stearic acid, has emerged as a vital tool for investigating lipid metabolism.

This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of (1,2-¹³C₂)octadecanoic acid. It moves beyond a simple recitation of facts to provide a comprehensive understanding of its structure, properties, synthesis, and, most importantly, its application in cutting-edge research. The subsequent chapters will delve into the nuances of this molecule, providing both the theoretical framework and practical insights necessary to effectively leverage this tracer in metabolic studies and drug discovery pipelines.[2][4]

Chapter 1: Molecular Profile and Physicochemical Properties

A thorough understanding of the molecular characteristics of (1,2-¹³C₂)octadecanoic acid is fundamental to its effective application. This chapter details its unique structural features and physicochemical properties.

1.1. Chemical Structure and Isotopic Labeling

(1,2-¹³C₂)octadecanoic acid is a saturated fatty acid with an 18-carbon backbone, identical in its elemental composition to the naturally abundant stearic acid.[5] Its defining feature is the selective incorporation of two carbon-13 isotopes at the first (C1, carboxyl) and second (C2, alpha) positions of the acyl chain.[6] This specific labeling pattern provides a distinct mass shift of +2 atomic mass units compared to its unlabeled counterpart, which is readily detectable by mass spectrometry.[6] The chemical identity and biological behavior of the molecule remain virtually unchanged, a critical principle in tracer-based metabolic studies.[1][7]

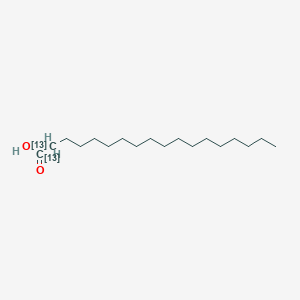

Caption: Chemical structure of (1,2-¹³C₂)octadecanoic acid.

1.2. Physicochemical Properties

The introduction of two ¹³C isotopes results in a negligible change in the bulk physicochemical properties of octadecanoic acid. It remains a white, waxy solid at room temperature and is practically insoluble in water, while being soluble in organic solvents.[8][9]

| Property | Value | Source |

| Chemical Formula | CH₃(CH₂)₁₄¹³CH₂¹³COOH | [6] |

| Molecular Weight | 286.46 g/mol | [6] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [6] |

| Melting Point | 68-70 °C | [6][10] |

| Boiling Point | 361 °C | [6][10] |

| Solubility | Insoluble in water; soluble in organic solvents | [8][11] |

| Appearance | White solid | [8][12] |

Chapter 2: Synthesis and Quality Control

The utility of (1,2-¹³C₂)octadecanoic acid as a metabolic tracer is contingent upon its high isotopic purity and chemical integrity. This chapter outlines the general synthetic approaches and the critical quality control measures employed to ensure a reliable product.

2.1. Synthetic Strategies

The synthesis of (1,2-¹³C₂)octadecanoic acid typically involves the use of ¹³C-labeled starting materials. While specific proprietary methods may vary, a common strategy involves the elongation of a long-chain alkyl halide using a two-carbon synthon containing the ¹³C labels. This ensures the precise placement of the isotopes at the C1 and C2 positions. The choice of a particular synthetic route is often dictated by factors such as yield, cost-effectiveness, and the ability to achieve high isotopic enrichment.

Caption: Simplified synthetic workflow for labeled fatty acids.

2.2. Purification and Characterization

Post-synthesis, rigorous purification is essential to remove any unreacted starting materials, byproducts, or unlabeled fatty acids. Techniques such as column chromatography and recrystallization are commonly employed. The final product's identity, purity, and isotopic enrichment are then confirmed through a combination of analytical methods, creating a self-validating system.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.[13][14] ¹³C NMR is particularly crucial for confirming the precise location of the carbon-13 labels. The spectra of (1,2-¹³C₂)octadecanoic acid will show characteristic signals for the ¹³C-enriched carbons, which are distinct from the signals of the natural abundance ¹³C in the rest of the molecule.[15][16]

2.2.2. Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining the molecular weight and isotopic enrichment of the final product.[] The mass spectrum of (1,2-¹³C₂)octadecanoic acid will exhibit a molecular ion peak that is two mass units higher than that of unlabeled stearic acid, confirming the incorporation of two ¹³C atoms.[6] The relative abundance of the labeled and unlabeled species allows for the precise calculation of isotopic purity.

Chapter 3: Applications in Scientific Research

The true value of (1,2-¹³C₂)octadecanoic acid lies in its application as a tracer to dissect complex biological processes. Its use spans from fundamental metabolic research to preclinical drug development.

3.1. Metabolic Flux Analysis and Fatty Acid Metabolism

(1,2-¹³C₂)octadecanoic acid is an invaluable tool for studying the dynamics of fatty acid metabolism.[18][19] Researchers can introduce the labeled fatty acid into cellular or animal models and trace its incorporation into various lipid species and its breakdown through metabolic pathways.[7][19] This allows for the quantitative analysis of:

-

Fatty acid uptake and transport: Measuring the rate at which cells and tissues absorb the labeled stearic acid.

-

Desaturation and Elongation: Tracking the conversion of stearic acid into other fatty acids, such as oleic acid.[18]

-

Incorporation into complex lipids: Following the path of the ¹³C label into triglycerides, phospholipids, and cholesteryl esters.[7]

-

Beta-oxidation: Monitoring the breakdown of the fatty acid for energy production by measuring the appearance of ¹³C in downstream metabolites of the TCA cycle or in expired CO₂.[18][19]

Caption: Simplified metabolic fate of (1,2-¹³C₂)octadecanoic acid.

3.2. Drug Development and Pharmacokinetics

In the realm of drug development, stable isotope-labeled compounds are critical for understanding a drug's mechanism of action and its effects on metabolism.[1][2] (1,2-¹³C₂)octadecanoic acid can be used to assess how a drug candidate impacts lipid metabolism, providing key pharmacodynamic insights.[1][2] Furthermore, it can be employed in absorption, distribution, metabolism, and excretion (ADME) studies to trace the metabolic fate of fatty acid-based drug delivery systems.[1]

3.3. Experimental Protocol: Cell Culture Labeling and Lipid Extraction

This protocol provides a general framework for a typical cell culture experiment using (1,2-¹³C₂)octadecanoic acid.

1. Cell Seeding and Growth: a. Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.

2. Preparation of Labeling Medium: a. Prepare a stock solution of (1,2-¹³C₂)octadecanoic acid complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake. b. Dilute the stock solution into the cell culture medium to achieve the desired final concentration.

3. Labeling: a. Remove the standard growth medium from the cells and replace it with the prepared labeling medium. b. Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled fatty acid.

4. Cell Harvesting: a. Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual labeled medium. b. Harvest the cells by scraping or trypsinization.

5. Lipid Extraction: a. Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure to separate the lipids from other cellular components.

6. Sample Preparation for Analysis: a. The extracted lipids can then be prepared for downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This may involve derivatization to improve analytical performance.

Chapter 4: Data Analysis and Interpretation

The final and most critical step in any tracer experiment is the analysis and interpretation of the data.

4.1. Mass Isotopomer Distribution (MID) Analysis

Mass spectrometry analysis of the extracted metabolites will reveal a distribution of mass isotopomers (molecules of the same elemental composition but different isotopic content). By analyzing the M+2 isotopologue, which arises from the incorporation of the ¹³C₂-labeled acetyl-CoA unit from the tracer, researchers can quantify the contribution of the exogenous (1,2-¹³C₂)octadecanoic acid to the synthesis of various downstream metabolites.[19][20]

4.2. Isotopic Enrichment Calculation

Isotopic enrichment is a measure of the percentage of a particular metabolite pool that has been labeled with the stable isotope. It is calculated by comparing the abundance of the labeled isotopomer to the total abundance of all isotopomers of that metabolite. This calculation is fundamental to determining the rates of metabolic pathways (fluxes).

Conclusion

(1,2-¹³C₂)octadecanoic acid is a sophisticated and highly effective tool for the modern researcher. Its ability to act as a silent, non-perturbing tracer allows for the precise and quantitative investigation of fatty acid metabolism in a wide range of biological systems.[1][] From elucidating the fundamental pathways of lipid synthesis and degradation to assessing the metabolic impact of novel drug candidates, this stable isotope-labeled compound provides invaluable insights. As research continues to unravel the intricate connections between lipid metabolism and disease, the role of tracers like (1,2-¹³C₂)octadecanoic acid will undoubtedly continue to expand, driving forward our understanding and enabling the development of next-generation therapies.

References

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]

-

Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. Available at: [Link]

-

Applications of Stable Isotope-Labeled Molecules. Silantes. Available at: [Link]

-

Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. PMC. Available at: [Link]

-

Stable isotope-labeled compounds. Symeres. Available at: [Link]

-

Stearic acid. LIPID MAPS. Available at: [Link]

-

Chemistry Stearic Acid. sathee jee. Available at: [Link]

-

Curious labeling pattern in stearic acid in the [¹³C]bicarbonate... | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans. PMC. Available at: [Link]

-

A Comprehensive Guide to Stearic Acid 1801: From Basic Properties to Development Potential. Sinobio Chemistry. Available at: [Link]

-

Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. Available at: [Link]

-

Fatty acid composition of vegetable oils determined from 13c-nmr spectra. ResearchGate. Available at: [Link]

-

(1-

13C)Octadecanoic acid | C18H36O2 | CID 16211897. PubChem. Available at: [Link] -

Compare Octadecanoic Acid Efficacy with Other Fatty Acids. Patsnap Eureka. Available at: [Link]

-

Stearic Acid | C18H36O2 | CID 5281. PubChem. Available at: [Link]

-

Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. Available at: [Link]

-

Octadecanoic acid. the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Octadecanoic acid. the NIST WebBook. Available at: [Link]

-

13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PMC. Available at: [Link]

-

Stearic acid. Wikipedia. Available at: [Link]

-

Stearic acid. American Chemical Society. Available at: [Link]

-

13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers. Available at: [Link]

-

13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. Available at: [Link]

-

Metabolic events contributing to fatty acid 13 C-labeling patterns... ResearchGate. Available at: [Link]

-

Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Stable Isotope. Available at: [Link]

-

Showing Compound Octadecanoic acid (FDB002941). FooDB. Available at: [Link]

-

OCTADECANOIC ACID. Ataman Kimya. Available at: [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. Available at: [Link]

-

Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes. Food & Nutrition Research. Available at: [Link]

Sources

- 1. metsol.com [metsol.com]

- 2. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. symeres.com [symeres.com]

- 4. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 5. Stearic acid - Wikipedia [en.wikipedia.org]

- 6. 硬脂酸-1,2-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 7. ckisotopes.com [ckisotopes.com]

- 8. SATHEE: Chemistry Stearic Acid [satheejee.iitk.ac.in]

- 9. Showing Compound Octadecanoic acid (FDB002941) - FooDB [foodb.ca]

- 10. STEARIC ACID-1 2-13C2 99 ATOM % 13C [chemicalbook.com]

- 11. A Comprehensive Guide to Stearic Acid 1801: From Basic Properties to Development Potential - Sinobio Chemistry [sinobiochemistry.com]

- 12. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. magritek.com [magritek.com]

- 15. bch.ro [bch.ro]

- 16. Frontiers | 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages [frontiersin.org]

- 18. ahajournals.org [ahajournals.org]

- 19. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unlocking Absolute Quantification in Lipidomics: The Isotopic Dynamics of 1,2-¹³C₂ Stearic Acid

The Critical Role of Stable Isotope Dilution in Lipidomics

In the rigorous landscape of drug development and metabolic tracing, absolute quantification of fatty acids is non-negotiable. Stearic acid is a ubiquitous saturated lipid that plays a pivotal role in cellular signaling, membrane thermodynamics, and metabolic disorders. To quantify it accurately from complex biological matrices, modern mass spectrometry relies on 1[1]. By utilizing 1,2-¹³C₂ stearic acid as an internal standard, we create a self-validating analytical system that mathematically neutralizes extraction losses and ion suppression.

This whitepaper dissects the fundamental isotopic physics of 1,2-¹³C₂ stearic acid, the mechanistic causality behind its behavior in mass spectrometry, and the step-by-step methodology required to build a robust, self-validating quantitative workflow.

Fundamental Isotopic Physics: Natural vs. 1,2-¹³C₂ Stearic Acid

Stearic acid (octadecanoic acid) is an2[2]. In its natural state, it exists primarily as the ¹²C and ¹H isotopologue. The 1,2-¹³C₂ variant is synthesized by specifically replacing the carboxyl carbon (C1) and the alpha carbon (C2) with stable ¹³C isotopes.

Because the exact mass of ¹³C (13.00335 Da) differs from ¹²C (12.00000 Da) by approximately 1.00335 Da, this dual substitution introduces a precise mass shift of +2.0067 Da. Understanding the difference between average molecular weight (used for molarity calculations) and exact monoisotopic mass (used for mass spectrometry detection) is critical for experimental design.

Quantitative Data: Molecular Weight & Exact Mass Comparison

| Property | Natural Stearic Acid | 1,2-¹³C₂ Stearic Acid | Difference |

| Chemical Formula | 2 x | ||

| Average Molecular Weight | 3[3] | ~286.47 g/mol | +1.99 g/mol |

| Monoisotopic Exact Mass | 3[3] | 286.2782 Da | +2.0067 Da |

| Precursor Ion [M-H]⁻ | m/z 283.26 | m/z 285.27 | +2.01 m/z |

Mechanistic Causality: The M+2 Isobaric Overlap Challenge

The +2 Da mass shift allows the mass spectrometer to independently monitor the endogenous analyte and the spiked internal standard. However, this introduces a critical analytical hurdle: the M+2 isobaric overlap .

Due to the4[4], highly concentrated endogenous stearic acid produces a natural M+2 isotopologue at approximately 2.4% the intensity of its monoisotopic peak. This natural M+2 peak appears at m/z 285.27—the exact same nominal mass as the 1,2-¹³C₂ standard.

-

Causality of Error: If left uncorrected, the endogenous M+2 signal artificially inflates the internal standard's peak area. This suppresses the calculated analyte-to-standard ratio, leading to a false underestimation of the biological lipid concentration.

-

Mechanistic Resolution: This necessitates the implementation of a 5[5] that subtracts the theoretical M+2 contribution based on the M0 peak intensity, or the use of high-resolution MS/MS fragmentation to cleave the labeled carbons.

Logical resolution of the isobaric overlap between natural M+2 and 13C2 stearic acid isotopes.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness, the following LC-MS/MS workflow is designed as a self-validating system. Every step is engineered to account for matrix effects and extraction variances.

Step 1: Isotopic Equilibration (Pre-Extraction Spiking)

-

Protocol: Spike a precisely known concentration of 1,2-¹³C₂ stearic acid directly into the raw biological sample (e.g., plasma or tissue homogenate) before adding any solvents[6].

-

Causality: Introducing the standard into the raw matrix ensures that both the endogenous lipid and the standard undergo identical thermodynamic partitioning and physical losses during extraction. This locks the isotope ratio, rendering downstream volumetric losses mathematically irrelevant.

Step 2: Biphasic Lipid Extraction

-

Protocol: Add a 2:1 mixture of Chloroform:Methanol to induce protein precipitation, followed by phase separation via centrifugation[6].

-

Causality: This biphasic system forces the hydrophobic stearic acid into the lower organic phase, effectively stripping away ion-suppressing polar metabolites and proteins.

Step 3: Reversed-Phase Liquid Chromatography (RP-LC)

-

Protocol: Inject the reconstituted organic layer onto a C18 reversed-phase column using a water/acetonitrile gradient[7].

-

Causality: While mass spectrometry resolves mass, it cannot distinguish between 8[8] (e.g., branched-chain fatty acids). RP-LC separates these isomers based on hydrophobicity, preventing false-positive quantification.

Step 4: Electrospray Ionization (ESI-MS/MS)

-

Protocol: Operate the mass spectrometer in negative electrospray ionization mode, monitoring the [M-H]⁻ precursor ions at m/z 283.26 (Natural) and m/z 285.27 (1,2-¹³C₂)[9].

-

Causality: Carboxylic acids readily lose a proton in basic or neutral conditions. 9[9] of free fatty acids, yielding superior signal-to-noise ratios compared to positive ion mode.

Experimental workflow for lipidomics extraction using 1,2-13C2 stearic acid internal standard.

System Validation and Data Integrity

A protocol is only as reliable as its controls. To prove the analytical system is self-validating, the following controls must be integrated:

-

Surrogate Matrix Calibration: Generate a standard curve by spiking varying amounts of natural stearic acid and a fixed amount of 1,2-¹³C₂ standard into a 10[10]. This proves that the extraction efficiency and ionization response remain linear across the physiological concentration range.

-

Blank Subtraction: Run unspiked matrix blanks to empirically measure the natural M+2 interference, confirming the accuracy of the mathematical deconvolution algorithm and ensuring no isotopic cross-contamination occurred during synthesis.

References

1.[3] PubChem : Stearic Acid | C18H36O2 | CID 5281. Source: nih.gov. URL: 3 2.[7] SIELC Technologies : Stearic Acid. Source: sielc.com. URL:7 3.[10] Analytical Chemistry : Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study. Source: acs.org. URL: 10 4.[5] Google Patents : US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles... Source: google.com. URL: 5 5.[6] LIPID MAPS : High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Source: lipidmaps.org. URL: 6 6.[9] ResearchGate : Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Source: researchgate.net. URL:9 7.[4] PMC : Advancing Stable Isotope Analysis with Orbitrap-MS for Fatty Acid Methyl Esters and Complex Lipid Matrices. Source: nih.gov. URL:4 8.[2] Wikipedia : Stearic acid. Source: wikipedia.org. URL: 2 9.[1] BrewingScience : The Power of Stable Isotope Dilution Assays in Brewing. Source: brewingscience.de. URL: 1 10.[8] MDPI : Accurate Mass GC/LC-Quadrupole Time of Flight Mass Spectrometry Analysis of Fatty Acids and Triacylglycerols.... Source: mdpi.com. URL: 8

Sources

- 1. brewingscience.de [brewingscience.de]

- 2. Stearic acid - Wikipedia [en.wikipedia.org]

- 3. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Advancing Stable Isotope Analysis with Orbitrap-MS for Fatty Acid Methyl Esters and Complex Lipid Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Stearic Acid | SIELC Technologies [sielc.com]

- 8. Accurate Mass GC/LC-Quadrupole Time of Flight Mass Spectrometry Analysis of Fatty Acids and Triacylglycerols of Spicy Fruits from the Apiaceae Family [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

difference between 1,2-13C2 stearic acid and U-13C stearic acid tracers

An In-Depth Technical Guide to Fatty Acid Stable Isotope Tracing: Differentiating 1,2-13C2 and U-13C Stearic Acid

Executive Summary

In the field of metabolic flux analysis (MFA) and lipidomics, the selection of a stable isotope tracer dictates the resolution, complexity, and biological applicability of the resulting data. Stearic acid (C18:0), a major saturated long-chain fatty acid, is frequently utilized to probe mitochondrial β-oxidation, lipid remodeling, and metabolic rewiring in disease states ranging from cancer to inborn errors of metabolism.

As a Senior Application Scientist, I frequently encounter experimental designs that fail because the wrong isotopologue was selected. This whitepaper provides an authoritative, mechanistic breakdown of the fundamental differences between 1,2-13C2 stearic acid and Uniformly Labeled (U-13C) stearic acid tracers. By understanding the causality behind how these molecules are cleaved and metabolized, researchers can design self-validating protocols that yield precise, artifact-free metabolic insights.

Mechanistic Foundations: The "Sniper" vs. The "Floodlight"

Mitochondrial β-oxidation is an iterative process. Each cycle cleaves a two-carbon unit from the acyl-CoA chain, releasing it as acetyl-CoA while the remaining acyl chain re-enters the cycle. The strategic placement of 13C isotopes on the stearic acid backbone fundamentally alters what the mass spectrometer detects downstream.

1,2-13C2 Stearic Acid: The Targeted Pulse

In 1,2-13C2 stearic acid, only the carboxyl carbon (C1) and the adjacent alpha carbon (C2) are labeled with Carbon-13.

-

The Cleavage Event: During the very first cycle of β-oxidation, the enzyme machinery cleaves the C2-C3 bond.

-

The Yield: This single event produces exactly one molecule of fully labeled [1,2-13C2]acetyl-CoA (an M+2 isotopologue) and one molecule of completely unlabeled palmitoyl-CoA (C16:0).

-

Causality for Selection: This tracer acts as a "sniper." It provides a highly precise, isolated pulse of M+2 acetyl-CoA into the Tricarboxylic Acid (TCA) cycle. Because the remaining 16 carbons are unlabeled, it prevents the downstream metabolic network from being flooded with heavy isotopes. This simplifies Mass Isotopomer Distribution (MID) analysis, making it the premier choice for calculating the exact, initial rate of fatty acid oxidation and assessing specific drug efficacies (e.g., rosiglitazone) without complex computational deconvolution[1][2].

U-13C Stearic Acid: Global Carbon Tracking

In U-13C stearic acid, all 18 carbons are replaced with Carbon-13.

-

The Cleavage Event: The molecule undergoes 8 complete cycles of β-oxidation.

-

The Yield: A single molecule yields nine molecules of[U-13C2]acetyl-CoA (all M+2).

-

Causality for Selection: This tracer acts as a "floodlight." It saturates the TCA cycle with heavy carbon, resulting in complex isotopologue patterns (M+2, M+4, M+6 citrate, etc.) as labeled oxaloacetate condenses with newly arriving labeled acetyl-CoA[3]. It is mandatory for global metabolic flux analysis, tracking lipid elongation/desaturation, and diagnosing severe metabolic disorders where the accumulation of intermediate chain lengths must be tracked[4].

Caption: Divergent β-oxidation cleavage yields between 1,2-13C2 and U-13C stearic acid tracers.

Analytical Implications & Data Presentation

The choice of tracer dictates the expected mass shifts in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) data. When U-13C stearic acid is used to study Stearoyl-CoA Desaturase 1 (SCD1) activity, the entire 18-carbon chain is preserved during desaturation, converting M+18 stearate directly into M+18 oleate[5]. Conversely, 1,2-13C2 stearate would only yield M+2 oleate, which could be easily confounded by de novo lipogenesis utilizing M+2 acetyl-CoA.

Table 1: Expected Primary Mass Isotopologues by Tracer Type

| Downstream Metabolite | Pathway / Enzyme | 1,2-13C2 Stearic Acid Yield | U-13C Stearic Acid Yield | Analytical Utility |

| Acetyl-CoA | β-Oxidation | M+2 (Single pulse) | M+2 (Continuous flood) | 1,2-13C2 isolates the initial oxidation rate. |

| Palmitate (C16:0) | Chain Shortening | M+0 (Unlabeled) | M+16 | U-13C tracks intermediate accumulation (e.g., VLCADD). |

| Oleate (C18:1) | SCD1 Desaturation | M+2 | M+18 | U-13C is required for accurate Desaturation Index calculation[5]. |

| Citrate | TCA Cycle (1st turn) | M+2 (High purity) | M+2, M+4, M+6 (Mixed) | 1,2-13C2 simplifies TCA cycle flux modeling[1]. |

| Glutamate | TCA Cycle Derivative | M+2 | Complex M+n patterns | U-13C reveals deep mitochondrial rewiring and anaplerosis[3]. |

Field-Proven Applications

A. Diagnosing Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD)

VLCADD is a severe fatty acid oxidation disorder. To predict clinical severity, researchers utilize a U-13C-stearic acid loading test on peripheral blood mononuclear cells or fibroblasts. Because the U-13C tracer labels every carbon, clinicians can measure the exact ratios of accumulated intermediate acylcarnitines (e.g., 13C-C16/13C-C18 vs. 13C-C14/13C-C18). A higher ratio of these specific heavy intermediates directly correlates with a higher Clinical Severity Score (CSS)[4][6]. A 1,2-13C2 tracer would be useless here, as the downstream intermediates would be entirely unlabeled.

B. Cancer Stem Cell Lipid Metabolism

Cancer stem cells (CSCs) often upregulate fatty acid oxidation to maintain stemness and survive hypoxic tumor microenvironments. By utilizing U-13C stearic acid tracing combined with metabolomics, researchers have proven that CSCs exhibit enhanced efficiency in converting extracellular lipids into TCA cycle intermediates, indicating a heavy reliance on oxidative phosphorylation (OXPHOS) rather than just glycolysis[7][8][9].

C. Drug Efficacy Testing (e.g., Thiazolidinediones)

When testing the efficacy of metabolic modulators like rosiglitazone, researchers need to measure subtle shifts in substrate utilization. Using a targeted approach with a tracer that yields a specific [1,2-13C2]acetyl-CoA pool prevents the "scrambling" effect seen with uniformly labeled lipids. This allows for highly accurate regression statistics linking drug dose to the precise rate of fatty acid turnover and mitochondrial energy production[1][2].

Self-Validating Experimental Protocol: Stable Isotope Flux Analysis

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for tracking U-13C or 1,2-13C2 stearic acid in vitro. The inclusion of rapid quenching and internal standards ensures that the observed isotopic distributions are biologically accurate and not artifacts of sample preparation.

Phase 1: Tracer Conjugation and Incubation

-

BSA Conjugation: Stearic acid is highly hydrophobic. Complex the chosen 13C-stearic acid tracer with fatty-acid-free Bovine Serum Albumin (BSA) at a 6:1 molar ratio at 37°C for 1 hour to ensure cellular bioavailability.

-

Incubation: Replace standard culture media with media containing the BSA-conjugated tracer (typically 50–100 µM). Incubate cells for the desired pulse time (e.g., 2, 4, or 8 hours) depending on whether initial rates (use 1,2-13C2) or steady-state labeling (use U-13C) are required.

Phase 2: Rapid Quenching and Extraction 3. Metabolic Quenching: Aspirate media and immediately wash cells twice with ice-cold 0.9% saline. Add 300 µL of ultra-cold (-80°C) 80% methanol directly to the cells to instantly halt enzymatic activity[9]. 4. Biphasic Extraction: Add 600 µL of cold chloroform and 100 µL of LC-MS grade water. Vortex vigorously for 5 minutes at 4°C. Centrifuge at 15,000 × g for 10 minutes. 5. Phase Separation: The upper aqueous phase contains polar metabolites (TCA intermediates, amino acids), while the lower organic phase contains lipids (fatty acids, acylcarnitines).

Phase 3: Derivatization and Analysis 6. FAME Derivatization: For the organic phase, evaporate under nitrogen gas. Derivatize lipids into Fatty Acid Methyl Esters (FAMEs) using methanolic HCl to volatilize them for GC-MS analysis[5]. 7. Data Acquisition & MIDA: Run samples on a high-resolution GC-MS or LC-MS/MS. Extract the ion chromatograms for the specific metabolites. Correct the raw mass isotopomer distributions for natural isotopic abundance using standard matrices before calculating fractional enrichment.

Caption: Self-validating experimental workflow for stable isotope tracing and metabolic flux analysis.

References

-

ResearchGate. "Targeted 13C-Labeled Tracer Fate Associations for Drug Efficacy Testing in Cancer." ResearchGate, [Link]

-

RSC Publishing. "Analyses of mitochondrial metabolism in diseases: a review on 13C magnetic resonance tracers." Royal Society of Chemistry, [Link]

-

ResearchGate. "Direct Prediction of VLCADD Severity Using Newborn Screening Analyte Data." ResearchGate, [Link]

-

Frontiers. "Lipid metabolism dynamics in cancer stem cells: potential targets for cancers." Frontiers in Oncology, [Link]

-

International Journal of Biological Sciences. "Metabolomics reveals that CAF-derived lipids promote colorectal cancer peritoneal metastasis by enhancing membrane fluidity." Int. J. Biol. Sci., [Link]

-

ResearchGate. "Serum C14:1/C12:1 ratio is a useful marker for differentiating affected patients with very long-chain acyl-CoA dehydrogenase deficiency from heterozygous carriers." ResearchGate, [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hyd.hu [hyd.hu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Lipid metabolism dynamics in cancer stem cells: potential targets for cancers [frontiersin.org]

- 8. Lipid metabolism dynamics in cancer stem cells: potential targets for cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbs.com [ijbs.com]

Precision Lipidomics: Applications of 1,2-13C2 Octadecanoic Acid in Metabolic Flux Analysis

Executive Summary

In the expanding field of lipidomics, static snapshots of lipid composition are often insufficient to elucidate the dynamic remodeling of cellular membranes and energy stores. 1,2-13C2 Octadecanoic acid (Stearic Acid) represents a high-fidelity metabolic probe designed to transcend these limitations. Unlike uniformly labeled (U-13C) tracers that dilute the isotopic signal across all catabolic products, the 1,2-13C2 isotopologue offers site-specific precision. It functions as a dual-purpose tool: tracking the anabolic incorporation of intact fatty acyl chains into complex glycerophospholipids and sphingolipids, while simultaneously serving as a sensitive reporter for mitochondrial

This guide details the technical applications, experimental protocols, and data interpretation frameworks for utilizing 1,2-13C2 octadecanoic acid in drug development and metabolic research.

Part 1: Chemical & Physical Properties

Understanding the tracer's physicochemical characteristics is prerequisite for reproducible experimental design.

| Property | Specification | Technical Note |

| Chemical Formula | Labeled at C1 (Carboxyl) and C2 ( | |

| Molecular Weight | 286.48 g/mol | +2.007 Da shift relative to unlabeled stearate (284.48) |

| Isotopic Purity | Critical to minimize background noise in M+0 channels | |

| Solubility | Ethanol, DMSO, Chloroform | Poor water solubility requires BSA conjugation for cell delivery |

| MS Polarity | Negative (Fatty Acids), Positive (PLs) | Ionizes efficiently as [M-H] |

Part 2: Core Applications & Metabolic Fate Mapping

Tracing Anabolic Remodeling (Elongation & Desaturation)

The primary utility of 1,2-13C2 stearate lies in its ability to map the "flow" of saturated fatty acids (SFAs) into the unsaturated and longer-chain lipid pools.

-

Desaturation (SCD1 Activity): Stearoyl-CoA Desaturase-1 (SCD1) introduces a cis-double bond at the

9 position. The 1,2-13C2 label is retained, producing 1,2-13C2 Oleic Acid (18:1) . This allows researchers to quantify de novo desaturation rates distinct from uptake of exogenous oleate. -

Elongation (ELOVL Activity): Elongation of very-long-chain fatty acids (VLCFAs) adds unlabeled acetyl-CoA units to the carboxyl end. However, because the tracer is labeled at C1/C2, the original label is "pushed" down the chain but retained .

-

Example: 1,2-13C2 Stearate (C18:0)

ELOVL -

Result: The M+2 mass shift persists, validating the origin of the VLCFA backbone.

-

Probing Mitochondrial -Oxidation

This specific isotopologue is a strategic probe for the first cycle of

-

Mechanism: During the first turn of the

-oxidation spiral, the C1 and C2 carbons are cleaved to form [1,2-13C2]Acetyl-CoA . -

TCA Cycle Entry: This labeled acetyl-CoA enters the TCA cycle, condensing with oxaloacetate to form M+2 Citrate .

-

Advantage over U-13C: U-13C stearate produces a mixture of labeled acetyl-CoA species (M+2) throughout the entire chain degradation, potentially saturating the acetyl-CoA pool. 1,2-13C2 stearate releases the label immediately, providing a rapid kinetic readout of fatty acid entry into the mitochondria.

Complex Lipid Incorporation

The tracer is rapidly esterified into the sn-1 or sn-2 positions of glycerophospholipids (PC, PE, PI) and the ceramide backbone of sphingolipids.

-

Mass Shift: Intact lipids will exhibit a +2.007 Da mass shift.

-

Headgroup Analysis: In MS/MS, fragmentation of the lipid precursor allows confirmation that the label resides on the fatty acyl tail, not the headgroup.

Visualization: Metabolic Fate Pathways

Caption: Metabolic fate of 1,2-13C2 Stearate. Blue: Tracer input.[1] Green: Anabolic retention of label (M+2). Red: Catabolic release of label (M+2 Acetyl-CoA) into TCA cycle.

Part 3: Experimental Protocols

Tracer Preparation (BSA Conjugation)

Free fatty acids are cytotoxic and poorly soluble. They must be conjugated to Fatty Acid Free (FAF) BSA for cellular delivery.

-

Step 1: Dissolve 1,2-13C2 stearic acid in ethanol to create a 100 mM stock.

-

Step 2: Prepare a 10% (w/v) FAF-BSA solution in PBS or culture media at 37°C.

-

Step 3: Add the ethanolic stearate dropwise to the stirring BSA solution (Final molar ratio ~4:1 FA:BSA).

-

Step 4: Filter sterilize (0.22

m). This creates a physiological delivery system mimicking albumin-bound transport in blood.

Cell Treatment & Lipid Extraction

Protocol: Modified Bligh & Dyer for Labeled Species This method ensures efficient recovery of both neutral lipids and polar phospholipids.

-

Treatment: Incubate cells (e.g., HepG2, HCT116) with 50-100

M BSA-conjugated tracer for 6–24 hours. -

Quenching: Wash cells 2x with ice-cold PBS to stop metabolism.

-

Lysis: Scrape cells into 800

L ice-cold Methanol:Water (1:1). Transfer to glass vial. -

Extraction: Add 400

L Chloroform. Vortex vigorously for 1 min.-

Critical: Add internal standards (e.g., d31-Palmitate, d5-PC) at this step for quantification.

-

-

Phase Separation: Centrifuge at 3,000 x g for 10 min at 4°C.

-

Collection: Collect the lower organic phase (lipids). Re-extract the upper phase with 200

L chloroform to maximize recovery. -

Drying: Evaporate solvent under nitrogen stream. Reconstitute in Chloroform:Methanol (1:1) for MS injection.

Mass Spectrometry Acquisition

Instrument: Triple Quadrupole (QqQ) or Q-TOF/Orbitrap.

Targeted MRM Settings (Example for QqQ): For flux analysis, you must monitor both the unlabeled (M+0) and labeled (M+2) transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy | Note |

| Stearate (M+0) | 283.3 [M-H] | 283.3 | Low (SIM-like) | Unlabeled endogenous |

| Stearate (M+2) | 285.3 [M-H] | 285.3 | Low (SIM-like) | Tracer |

| Oleate (M+0) | 281.2 [M-H] | 281.2 | Low | Unlabeled endogenous |

| Oleate (M+2) | 283.2 [M-H] | 283.2 | Low | Desaturated Product |

| PC 18:0/18:1 | 788.6 [M+H] | 184.1 (Phosphocholine) | 30 eV | Unlabeled PL |

| PC 18:0/18:1 (M+2) | 790.6 [M+H] | 184.1 (Phosphocholine) | 30 eV | Incorporated Product |

Note: In negative mode MS/MS of phospholipids, you can fragment the precursor to identifying the specific fatty acid tail anions (m/z 283.3 vs 285.3).

Visualization: Analytical Workflow

Caption: Step-by-step workflow from cell treatment to flux calculation using 1,2-13C2 Stearate.

Part 4: Data Analysis & Interpretation[11]

Isotopologue Distribution Analysis

Raw data provides peak areas for M+0, M+1, M+2, etc.

-

Natural Abundance Correction: Carbon-13 occurs naturally (1.1%). An unlabeled C18 fatty acid will have a significant "natural" M+1 and M+2 signal. You must subtract this theoretical distribution from your measured data to determine the true tracer enrichment.

-

Formula:

Calculating Fractional Contribution

To quantify how much of a specific lipid pool is derived from the exogenous tracer:

Interpreting the "M+2" Signal[3]

-

High M+2 in C18:0: Indicates high uptake of exogenous fatty acid.

-

High M+2 in C18:1 (Oleate): Indicates high SCD1 desaturase activity.

-

High M+2 in Citrate: Indicates high mitochondrial

-oxidation flux. -

Lack of M+2 in Citrate: Suggests metabolic flexibility where cells are prioritizing glucose or glutamine oxidation over fatty acids (Warburg Effect).

References

-

Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures. Source: Journal of Lipid Research (PMC). URL:[Link]

-

13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. Source: Analytical Chemistry (ACS Publications). URL:[Link]

-

Peroxisomal and Mitochondrial Oxidation of Fatty Acids in the Heart, Assessed From the 13C Labeling of Malonyl-CoA and the Acetyl Moiety of Citrate. Source: Journal of Biological Chemistry (PubMed). URL:[Link]

-

Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women. Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals). URL:[Link]

-

Dietary stearic acid regulates mitochondria in vivo in humans. Source: Nature Communications. URL:[Link]

Sources

Precision Metabolic Flux Analysis: Decoding Beta-Oxidation Pathways Using 1,2-13C2 Fatty Acid Tracers

The Analytical Bottleneck in Lipid Metabolism

Understanding the precise rate of fatty acid oxidation (FAO) is a critical bottleneck in metabolic research and drug development. Traditional assays measuring oxygen consumption or radioactive tritium release offer bulk metabolic readouts but fail to provide carbon-atom-specific resolution. While uniformly labeled stable isotopes (e.g.,[U-13C16] palmitate) are widely used, they introduce a distinct analytical flaw: isotopic saturation. Every cycle of beta-oxidation from a uniformly labeled tracer releases an M+2 acetyl-CoA, rapidly flooding the tricarboxylic acid (TCA) cycle with heavy isotopes. This overlapping mass isotopomer distribution obscures the kinetics of the initial entry step.

To solve this, researchers and drug development professionals utilize positionally labeled 1,2-13C2 fatty acid tracers. This guide deconstructs the mechanistic rationale, experimental protocols, and data interpretation required to deploy 1,2-13C2 tracers for high-resolution metabolic flux analysis[1].

Mechanistic Rationale: The Isotopic Precision of Positionally Labeled Tracers

The biochemical elegance of a 1,2-13C2 tracer (such as 1,2-13C2 palmitate or octanoate) lies in its strict 1:1 stoichiometry with the first cycle of beta-oxidation.

When 1,2-13C2 palmitate enters the mitochondria via the Carnitine Palmitoyltransferase (CPT1/2) system, it undergoes its first turn of the beta-oxidation spiral. The cleavage of the alpha and beta carbons (C1 and C2) yields exactly one molecule of 13C2-acetyl-CoA (M+2) and one molecule of unlabeled myristoyl-CoA (M+0).

Because the remaining 14-carbon chain is completely unlabeled, all subsequent beta-oxidation cycles generate exclusively unlabeled (M+0) acetyl-CoA. This prevents the downstream TCA cycle from being flooded with heavy carbon, allowing mass isotopomer distribution analysis (MIDA) to precisely calculate the fractional contribution of the first committed step of FAO without mathematical confounding[2].

Pathway Dynamics: Beta-Oxidation and TCA Cycle Integration

Once generated, the M+2 acetyl-CoA condenses with an unlabeled M+0 oxaloacetate via citrate synthase to form M+2 citrate. As citrate isomerizes and oxidatively decarboxylates through the TCA cycle, the heavy carbons are transferred to alpha-ketoglutarate (M+2). Because alpha-ketoglutarate is in rapid isotopic equilibrium with the intracellular glutamate pool via transamination, M+2 glutamate serves as a highly abundant, stable surrogate marker for mitochondrial TCA cycle enrichment.

Fig 1. Metabolic routing of 1,2-13C2 Palmitate through the first cycle of beta-oxidation.

Self-Validating Experimental Protocol (In Vitro Workflow)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The detection of M+0 myristoyl-CoA acts as an internal control, proving that cleavage occurred exactly once at the expected position without confounding downstream elongation.

Step 1: Tracer Preparation (BSA Conjugation) Free fatty acids are toxic to cells and insoluble in aqueous media. Conjugate 1,2-13C2 palmitate to essentially fatty-acid-free Bovine Serum Albumin (BSA) at a physiological 6:1 molar ratio. Heat the solution to 37°C and sonicate until optically clear.

Step 2: Cell Culture & Tracer Incubation Wash cells with PBS to remove residual serum lipids. Add custom media supplemented with the BSA-conjugated 1,2-13C2 tracer (typically 50–100 µM). Incubate for 2 to 6 hours. Causality note: A shorter incubation prevents excessive isotopic recycling, ensuring the M+2 signal accurately reflects primary flux rather than secondary gluconeogenic or anaplerotic recycling.

Step 3: Metabolic Quenching & Biphasic Extraction Rapidly aspirate media and plunge cells into dry-ice-cold 80% methanol to instantly halt enzymatic activity. Add chloroform and LC-MS grade water to induce a biphasic separation. The upper aqueous layer will contain polar TCA intermediates (citrate, glutamate), while the lower organic layer will contain non-polar lipids (intact palmitate, myristoyl-CoA).

Step 4: Derivatization & MS Acquisition For GC-MS analysis, dry the aqueous phase and derivatize using MOX (Methoxyamine) and tBDMS (tert-butyldimethylsilyl) to increase volatility. Acquire data using selected ion monitoring (SIM) or full scan mode.

Fig 2. Standardized self-validating workflow for 1,2-13C2 fatty acid tracing.

Quantitative Data Interpretation (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) requires correcting raw MS data for natural isotope abundance (e.g., naturally occurring 13C and 15N)[2]. Once corrected, the fractional enrichment of key metabolites reveals the specific flux of the tracer.

Table 1: Expected Mass Isotopomer Distributions (MID) from 1,2-13C2 Palmitate

| Metabolite | Dominant Isotopomer | Biological Significance & Validation Role |

| Palmitate | M+2 | Represents the intact tracer pool prior to mitochondrial entry. |

| Acetyl-CoA | M+2 | Direct product of the first β-oxidation cycle. |

| Myristoyl-CoA | M+0 | Unlabeled remnant; internal control validating single-cycle cleavage. |

| Citrate | M+2 | Confirms condensation of M+2 Acetyl-CoA with M+0 Oxaloacetate. |

| Glutamate | M+2 | Highly abundant surrogate for mitochondrial α-ketoglutarate enrichment. |

Translational Applications in Drug Discovery

The precision of 1,2-13C2 tracers makes them invaluable in translational pharmacology and disease modeling:

-

Oncology & The Warburg Effect: While many tumors rely on aerobic glycolysis, specific cancer subtypes depend heavily on fatty acid oxidation for survival under hypoxic conditions. Tracing with 1,2-13C2 fatty acids allows researchers to map targeted tracer fate associations, providing a direct readout of drug efficacy when testing novel CPT1 inhibitors or metabolic modulators in oncology[3].

-

Metabolic Diseases (NAFLD/NASH): In the context of obesity and Non-Alcoholic Steatohepatitis (NASH), the liver exhibits paradoxical metabolic shifts. Positron Emission Tomography (PET) and stable isotope studies have demonstrated that peripheral insulin resistance is often accompanied by increased, rather than decreased, hepatic beta-oxidation[4]. Using 1,2-13C2 tracers in primary hepatocytes allows drug developers to screen compounds that specifically correct this hyper-oxidative, lipotoxic flux without disrupting baseline TCA cycle function.

References

- Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental consider

- Systems-level metabolic flux profiling identifies fatty acid synthesis as a target for antiviral therapy. PMC / NIH.

- Targeted 13C-Labeled Tracer Fate Associations for Drug Efficacy Testing in Cancer.

- Fatty Acid Metabolism in the Liver, Measured by Positron Emission Tomography, Is Increased in Obese Individuals.

Sources

An In-Depth Technical Guide to (1,2-¹³C₂)Octadecanoic Acid for Advanced Research Applications

This guide provides a comprehensive technical overview of (1,2-¹³C₂)octadecanoic acid, a stable isotope-labeled fatty acid crucial for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, supplier specifications, and practical applications, with a focus on metabolic tracing studies in cancer research.

Introduction: The Power of Stable Isotope Labeling in Unraveling Metabolic Pathways

Stable isotope labeling has revolutionized our understanding of complex biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, we can trace the metabolic fate of compounds within cells and organisms. (1,2-¹³C₂)octadecanoic acid, also known as (1,2-¹³C₂)stearic acid, is a powerful tool in this regard. With the first two carbons of its eighteen-carbon chain replaced by the ¹³C isotope, it allows for precise tracking of stearic acid uptake, transport, and conversion into other lipids and signaling molecules. This is particularly valuable in fields like oncology, where altered lipid metabolism is a hallmark of cancer progression.

Core Compound Details: (1,2-¹³C₂)Octadecanoic Acid

The Chemical Abstracts Service (CAS) number for (1,2-¹³C₂)octadecanoic acid is 287100-86-1 . This unique identifier is essential for accurately identifying the compound when sourcing from suppliers and referencing in scientific literature.

Supplier Specifications: A Comparative Analysis

Sourcing high-quality stable isotopes is paramount for reliable and reproducible experimental results. Below is a comparison of specifications from leading suppliers of (1,2-¹³C₂)octadecanoic acid.

| Specification | Sigma-Aldrich | Cambridge Isotope Laboratories, Inc. | Larodan | Cayman Chemical |

| Product Name | Stearic acid-1,2-¹³C₂ | Stearic acid (1,2-¹³C₂) | Stearic acid-1,2-¹³C₂ | Stearic Acid-1,2-¹³C₂ |

| CAS Number | 287100-86-1 | 287100-86-1 | 287100-86-1 | 287100-86-1 |

| Isotopic Purity | 99 atom % ¹³C | ≥99% | ≥98% | ≥99% |

| Chemical Purity | ≥98% (GC) | ≥98% | >99% | ≥98% |

| Physical Form | Solid | Solid | Solid | Solid |

| Molecular Formula | ¹³C₂C₁₆H₃₆O₂ | ¹³C₂C₁₆H₃₆O₂ | ¹³C₂C₁₆H₃₆O₂ | ¹³C₂C₁₆H₃₆O₂ |

| Molecular Weight | 286.46 g/mol | 286.46 g/mol | 286.46 g/mol | 286.46 g/mol |

Note: Specifications are subject to change and may vary by lot. Always refer to the supplier's certificate of analysis for the most accurate information.

Experimental Application: Tracing the Metabolic Fate of Stearic Acid in Cancer Cells

A key application of (1,2-¹³C₂)octadecanoic acid is to elucidate how cancer cells utilize exogenous fatty acids. Exogenous stearic acid can influence cancer cell proliferation, apoptosis, and membrane composition.[1][2] The following protocol outlines a typical workflow for tracing the incorporation and metabolism of (1,2-¹³C₂)stearic acid in a cancer cell line using Gas Chromatography-Mass Spectrometry (GC-MS).

Causality Behind Experimental Choices

The choice of a ¹³C-labeled tracer allows for the sensitive and specific detection of the labeled fatty acid and its metabolites against the background of endogenous unlabeled lipids. The (1,2-¹³C₂) labeling pattern is particularly useful as the two labeled carbons are retained through several rounds of fatty acid elongation and desaturation, allowing for the tracking of these metabolic pathways. GC-MS is the analytical method of choice due to its high resolution in separating fatty acid methyl esters (FAMEs) and its ability to determine the mass-to-charge ratio of the fragments, which reveals the incorporation of ¹³C atoms.

Experimental Workflow Diagram

Caption: Experimental workflow for tracing the metabolic fate of (1,2-¹³C₂)octadecanoic acid.

Step-by-Step Protocol

1. Cell Culture and Labeling:

-

Cell Seeding: Seed your cancer cell line of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare a culture medium supplemented with (1,2-¹³C₂)octadecanoic acid. The fatty acid should be complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake by the cells. A typical final concentration ranges from 25 to 100 µM.

-

Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to allow for the uptake and metabolism of the labeled stearic acid.

2. Cell Harvesting and Lipid Extraction:

-

Harvesting: At each time point, wash the cells with ice-cold PBS to halt metabolic activity. Scrape the cells in PBS and pellet them by centrifugation.

-

Lipid Extraction: Extract the total lipids from the cell pellet using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.[3] This method efficiently partitions the lipids into the organic phase.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Derivatization: The extracted lipids are then derivatized to their corresponding fatty acid methyl esters (FAMEs). This is a critical step to increase the volatility of the fatty acids for GC analysis. A common method involves heating the lipid extract with methanolic HCl or BF₃/methanol.[4][5]

4. GC-MS Analysis:

-

Injection: Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column for FAME separation.

-

Data Acquisition: Acquire the data in full scan mode to identify all detectable FAMEs and in selected ion monitoring (SIM) mode to quantify the abundance of specific labeled and unlabeled fatty acids.

5. Data Analysis and Interpretation:

-

Isotopologue Analysis: Analyze the mass spectra to determine the distribution of ¹³C isotopologues for stearic acid and its metabolic products, such as oleic acid (from desaturation) and longer-chain saturated fatty acids (from elongation).

-

Flux Calculation: The relative abundance of the different isotopologues can be used to calculate the fractional contribution of exogenous stearic acid to various lipid pools and to model the flux through different metabolic pathways.[6]

Signaling and Metabolic Pathways

The metabolic fate of exogenous stearic acid is complex and can influence multiple cellular processes. The diagram below illustrates some of the key pathways involved.

Caption: Metabolic pathways of exogenous (1,2-¹³C₂)stearic acid in a cancer cell.

Conclusion

(1,2-¹³C₂)Octadecanoic acid is an indispensable tool for researchers investigating lipid metabolism. Its well-defined labeling pattern and commercial availability from reputable suppliers make it ideal for a wide range of applications, particularly in the study of metabolic reprogramming in diseases like cancer. By following robust experimental protocols and employing sensitive analytical techniques such as GC-MS, scientists can gain valuable insights into the intricate roles of fatty acids in health and disease.

References

-

A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. PMC. [Link]

-

Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC. [Link]

-

FAME analysis protocol_MSU_MSMC_011. Michigan State University. [Link]

-

13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis. ResearchGate. [Link]

-

A guide to 13C metabolic flux analysis for the cancer biologist. PMC. [Link]

-

Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]

-

Stearic acid and carcinogenesis. PubMed. [Link]

-

Pathways of conversions of labelled ¹³C stearic acid in HT-29 CRC cell. ResearchGate. [Link]

-

Mapping cancer cell metabolism with¹³C flux analysis: Recent progress and future challenges. PMC. [Link]

-

"The Effect of Stearic Acid on Breast Cancer Development and Progressio" by Lynda Michelle Evans. UAB Digital Commons. [Link]

-

(PDF) Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. [Link]

-

Stratech. Larodan AB. [Link]

-

Star-Lab. Sigma-Aldrich. [Link]

-

Scientific Laboratory Supplies. 2-Decanone, >=98% | W427100-1KG | SIGMA-ALDRICH. [Link]

Sources

Tracing Lipid Origins: The Role of 1,2-13C2 Stearate in Distinguishing Uptake, Desaturation, and De Novo Lipogenesis

Executive Summary

In metabolic disease research (NASH, Oncology, T2D), the intracellular lipid pool is a mixed reservoir derived from two distinct sources: exogenous uptake and endogenous de novo lipogenesis (DNL). Distinguishing these sources is critical for validating drug targets—for instance, determining if a compound inhibits Fatty Acid Synthase (FASN) or merely blocks lipid transport (e.g., CD36).

This guide details the application of 1,2-13C2 Stearate as a precision tracer. Unlike broad-spectrum tracers (e.g., U-13C Glucose), 1,2-13C2 Stearate serves as a specific probe for Fatty Acid Uptake and Stearoyl-CoA Desaturase-1 (SCD1) flux. By defining the "Exogenous" fraction via specific mass isotopomers (M+2), researchers can mathematically resolve the "Endogenous" (DNL) fraction by exclusion or in dual-tracer experimental designs.

Section 1: The Metabolic Challenge

The "Lipid Source" Problem

Cellular fatty acid profiles (e.g., C18:0 Stearate, C18:1 Oleate) are static snapshots. They do not reveal origin. A high concentration of Oleate could result from:

-

Uptake: Import of dietary Oleate.

-

Elongation/Desaturation: Uptake of Palmitate -> Stearate -> Oleate.

-

DNL: Acetyl-CoA -> Palmitate -> Stearate -> Oleate.

Standard lipidomics cannot distinguish these. Stable isotope tracing is required to visualize the flux.[1]

Why 1,2-13C2 Stearate?

While Deuterated Water (D2O) is the gold standard for measuring total DNL, it does not directly track the fate of extracellular lipids. 1,2-13C2 Stearate is chosen for specific mechanistic reasons:

-

Defined Mass Shift (M+2): It introduces a sharp, non-natural mass peak (+2 Da) that is easily distinguishable from natural abundance (M+0) and the complex isotopomer envelopes generated by DNL tracers.

-

SCD1 Specificity: The label is located at carbons 1 and 2. The desaturation by SCD1 occurs at Delta-9 (between C9 and C10). Therefore, the label is preserved during the conversion of Stearate to Oleate, allowing simultaneous measurement of uptake and enzymatic conversion.

-

Beta-Oxidation Marker: If the fatty acid is oxidized, the 1,2-label is cleaved immediately as 1,2-13C2-Acetyl-CoA. This prevents the "recycling" of the label back into a discrete M+2 Stearate peak (which would require re-synthesis), thus ensuring that any M+2 Stearate detected is strictly from direct uptake.

Section 2: Experimental Workflow

Protocol: Differential Lipid Tracing

Objective: Quantify the fractional contribution of exogenous uptake vs. DNL in cultured adipocytes or hepatocytes.

Phase A: Cell Culture & Labeling[1]

-

Acclimation: Culture cells (e.g., HepG2, 3T3-L1) in maintenance media (DMEM + 10% FBS) until 70% confluence.

-

Tracer Preparation:

-

Dissolve 1,2-13C2 Stearic Acid in ethanol or complex it with BSA (Bovine Serum Albumin) at a 4:1 molar ratio (Fatty Acid:BSA) to ensure physiological transport.

-

Critical Step: The final concentration of Stearate in the media should be physiological (e.g., 50–200 µM).

-

-

Pulse: Replace media with Tracer Media. Incubate for 24–48 hours to reach isotopic steady state.

-

Optional Dual-Tracing: To measure DNL simultaneously, add 4% D2O to the media.

-

Phase B: Lipid Extraction (Folch Method)

-

Harvest: Wash cells 2x with ice-cold PBS to remove extracellular tracer. Scrape into methanol.

-

Extraction: Add Chloroform:Methanol (2:1 v/v). Vortex vigorously.

-

Phase Separation: Add water (induces phase separation). Centrifuge at 3000 x g. Collect the lower organic phase (lipids).

-

Dry: Evaporate solvent under Nitrogen stream.

Phase C: Derivatization (FAMEs)

GC-MS requires volatile analytes. We convert Free Fatty Acids (FFAs) and esterified lipids (TAGs/PLs) into Fatty Acid Methyl Esters (FAMEs).

-

Resuspend dried lipids in 500 µL Boron Trifluoride (BF3) in Methanol (14%).

-

Incubate at 100°C for 60 minutes.

-

Add Hexane and Water to extract FAMEs.

-

Analyze the Hexane layer via GC-MS.

Section 3: Mechanistic Pathway & Logic

The following diagram illustrates the fate of the 1,2-13C2 label. Note how the label (marked in red) is preserved in elongation/desaturation but lost/scrambled in oxidation.

Figure 1: Metabolic fate of 1,2-13C2 Stearate. The tracer (Red) directly populates the M+2 Stearate and M+2 Oleate pools. The DNL pathway (Green) produces M+0 species (unless a separate DNL tracer is used).

Section 4: Data Interpretation & Calculation[1][2]

When analyzing GC-MS data, you will observe the Mass Isotopomer Distribution (MID).[2]

The Spectrum[4]

-

M+0 (Base Peak): Represents fatty acids derived from DNL (or unlabeled media components).

-

M+2 (Tracer Peak): Represents fatty acids derived directly from the 1,2-13C2 Stearate tracer.

Calculating Fractional Contribution

To determine how much of the intracellular Stearate pool comes from uptake:

Note: If the media is 100% labeled (rare), the calculation is direct. If you spiked tracer into media containing FBS (which has unlabeled lipids), you must measure the "Media Stearate" enrichment as the denominator.

Calculating SCD1 Flux

SCD1 activity is often reported as the "Desaturation Index" (Product/Precursor). However, using the tracer allows you to measure Flux specifically from uptake :

If this ratio changes between Control and Drug Treatment, you have altered SCD1 activity. If the ratio of

Summary Table: Mass Isotopomer Logic

| Lipid Species | Mass Shift | Origin Interpretation |

| Stearate (C18:0) | M+0 | De Novo Lipogenesis (or unlabeled uptake) |

| Stearate (C18:0) | M+2 | Direct Uptake of 1,2-13C2 Tracer |

| Oleate (C18:1) | M+0 | DNL followed by Desaturation |

| Oleate (C18:1) | M+2 | Uptake followed by Desaturation |

| Palmitate (C16:0) | M+2 | Beta-Oxidation & Recycling (Rare/Low)* |

*Note: If you see M+2 in Palmitate (C16), it implies the C18 tracer was beta-oxidized to Acetyl-CoA, and that labeled Acetyl-CoA was re-incorporated into Palmitate via FASN. This is usually negligible in short timeframes compared to the M+0 and M+2 C18 peaks.

Section 5: Advanced Dual-Tracing (The "Gold Standard")

To rigorously separate DNL from Uptake, combine 1,2-13C2 Stearate with Deuterated Water (D2O) .

-

D2O labels all newly synthesized lipids with a Gaussian distribution of deuterium (M+1, M+2, M+3...).

-

1,2-13C2 Stearate labels uptake with a discrete M+2 spike.

Analysis:

-

Quantify Total Stearate.

-

Deconvolute the mass spectrum:

-

The "Heavy Tail" (high mass isotopomers) corresponds to DNL (D2O incorporation).

-

The discrete M+2 peak (corrected for D2O overlap) corresponds to Uptake.

-

The remaining M+0 is pre-existing lipid.

-

This dual method provides the only complete picture of lipid homeostasis.

References

-

Metabolic Flux Analysis of Lipid Synthesis Source: Nature Protocols Citation: Metallo, C. M., et al. (2012). Network Dynamics of the Metabolic Landscape in Cancer. Context: Establishes the framework for using 1,2-labeled tracers to distinguish oxidative vs. reductive pathways. URL:[Link]

-

SCD1 Activity Measurement Source: Journal of Biological Chemistry (JBC) Citation: Paton, C. M., & Ntambi, J. M. (2009).[3] Biochemical and physiological function of stearoyl-CoA desaturase. Context: Defines the desaturation index and the enzymatic conversion of Stearate to Oleate. URL:[Link]

-

Isotopomer Spectral Analysis (ISA) Source: PLOS Computational Biology Citation: Young, J. D., et al. (2014). INCA: A Computational Platform for Isotopically Non-Stationary Metabolic Flux Analysis. Context: Software and algorithms for deconvoluting M+2 peaks from complex DNL backgrounds. URL:[Link]

-

Fatty Acid Uptake vs DNL in Cancer Source: Cell Metabolism Citation: Rohrig, F., & Schulze, A. (2016). The Multifaceted Roles of Fatty Acid Synthesis in Cancer. Context: Discusses the biological imperative to distinguish uptake from synthesis in therapeutic development. URL:[Link]

Sources

advantages of using double-labeled 13C fatty acids for metabolic flux

Title: Precision Tracing of Lipid Oxidation: The Technical Advantage of Double-Labeled (

Executive Summary

In the investigation of cellular energetics, standard single-labeled tracers (e.g.,

Part 1: The Mechanistic Core – Why "Double-Labeling" Matters

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the data.[1] When studying Fatty Acid Oxidation (FAO), the primary output is Acetyl-CoA, a two-carbon unit.

The Signal-to-Noise Problem with Single Labels

When using

-

The Flaw: All organic molecules have a natural

abundance of

The Double-Label ( ) Advantage

Using a

-

The Solution: The resulting Acetyl-CoA is

. The natural abundance of a molecule having two simultaneous -

Result: Any

signal detected in downstream TCA intermediates (Citrate, Malate) is unambiguously derived from the tracer. This provides an infinite dynamic range for detecting trace levels of lipid oxidation.

Part 2: Experimental Design & Tracer Selection

Select the tracer based on the specific metabolic question. Do not default to the cheapest option.

| Feature | |||

| Primary Utility | Gross oxidation rate ( | Precision TCA Flux (FAO) | Lipid Synthesis (Lipidomics) + FAO |

| Acetyl-CoA Product | |||

| Signal-to-Noise | Low (High background interference) | High (Zero background) | High (Zero background) |

| Cost | Low | Moderate | High |

| Scrambling Risk | High (Label lost to | Low (Unit stays intact) | Low |

| Application | Routine screening | Mechanistic drug studies | Complex lipid remodeling |

Part 3: Visualization of Flux Pathways

The following diagram illustrates the distinct fate of a double-labeled fatty acid compared to a single-labeled one, highlighting the preservation of the

Caption: Propagation of the M+2 isotope signature from [1,2-13C] Palmitate into the TCA cycle, bypassing natural abundance noise.

Part 4: Validated Protocol for High-Fidelity Flux Analysis

This protocol is designed for adherent mammalian cells (e.g., HepG2, C2C12, or primary cardiomyocytes) using GC-MS or LC-MS/MS.

Phase 1: Tracer Preparation (The Conjugation Step)

Fatty acids are cytotoxic if not bound to albumin. You must conjugate the tracer to BSA (Bovine Serum Albumin) before use.

-

Dissolution: Dissolve

Palmitate in 0.1 M NaOH at 70°C to form a soap. -

Conjugation: Add dropwise to a pre-warmed (37°C) 10% fatty-acid-free BSA solution while stirring.

-

Final Ratio: Aim for a molar ratio of ~4:1 (FA:BSA). Filter sterilize (0.22 µm).

-

Critical Check: The solution must be optically clear. Cloudiness indicates precipitation and will yield inconsistent uptake.

-

Phase 2: Metabolic Labeling

-

Starvation (Optional but Recommended): Wash cells with PBS and incubate in serum-free, low-glucose medium for 1 hour to deplete endogenous Acetyl-CoA pools.

-

Pulse: Replace medium with substrate-limited medium (e.g., 5 mM Glucose, 0.5 mM Glutamine) containing 100 µM

Palmitate-BSA . -

Duration: Incubate for 2–24 hours.

-

Note: For TCA flux, steady state is often reached by 6–12 hours. For lipid synthesis (using U-13C), 24+ hours may be required.

-

Phase 3: Quenching & Extraction (The "Stop" Signal)

Metabolism is fast (seconds). You must stop it instantly to preserve the isotopic snapshot.

-

Quench: Rapidly aspirate media and wash with ice-cold saline (0.9% NaCl) .

-

Extraction: Add -80°C 80% Methanol . Scrape cells on dry ice.

-

Biphasic Partitioning:

-

Add Chloroform and Water (Final ratio Methanol:Chloroform:Water 1:1:0.9).

-

Vortex and centrifuge at 10,000 x g for 5 min.

-

Top Layer (Polar): Contains TCA intermediates (Citrate, Malate) -> Analyze for Oxidation Flux.

-

Bottom Layer (Non-polar): Contains Lipids -> Analyze for Incorporation/Synthesis.

-

Phase 4: Mass Spectrometry Analysis

-

Instrument: GC-MS (Agilent 5977 or similar) is preferred for TCA intermediates due to superior isomer separation (Citrate vs. Isocitrate).

-

Derivatization: Dry the polar phase. Derivatize with MOX (Methoxyamine) and MSTFA/TBDMS to make metabolites volatile.

-

Target Ions: Monitor the

,-

Success Metric: In a control sample (unlabeled),

should be

-

Part 5: References

-

Alves, T. C., et al. (2015). "Integrated, Step-Wise, Mass-Isotopomer Flux Analysis of the TCA Cycle." Cell Metabolism. Link

-

TeSlaa, T., et al. (2016). "The Source of Glycolytic Intermediates in Mammalian Tissues." Cell Metabolism. Link

-

Perry, R. J., et al. (2018). "Methods for assessing mitochondrial function in diabetes." Diabetes.[2] Link

-

McCommis, K. S., & Finck, B. N. (2015). "Mitochondrial pyruvate transport: a historical perspective and future research directions." Biochemical Journal. Link

-

Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. Link

Sources

Methodological & Application

Application Note: Highly Sensitive LC-MS/MS Quantification of (1,2-13C2)Octadecanoic Acid

Target Audience: Analytical Chemists, Lipidomics Researchers, and Pharmacokinetic Scientists. Document Type: Advanced Protocol & Methodological Guide

Introduction & Mechanistic Rationale

(1,2-13C2)Octadecanoic acid, commonly known as 1,2-13C2-stearic acid, is a stable isotope-labeled saturated long-chain fatty acid (LCFA) widely utilized as an internal standard (IS) or metabolic tracer in lipidomics. Accurate quantification of endogenous stearic acid relies on this IS to correct for matrix effects, extraction recovery variances, and ionization suppression.

The Mass Spectrometric Challenge

Analyzing saturated fatty acids via Electrospray Ionization (ESI) presents two distinct mechanistic challenges:

-

Poor Fragmentation: In negative ESI mode, underivatized saturated fatty acids like stearic acid readily form deprotonated precursor ions ([M-H]⁻). However, due to the lack of easily cleavable functional groups along the aliphatic carbon backbone, they do not produce abundant or specific product ions during Collision-Induced Dissociation (CID). Consequently, analysts are often forced to use "pseudo-MRM" transitions (where Q1 and Q3 masses are identical) at very low collision energies[1].

-

Ubiquitous Background Contamination: Stearic acid is a ubiquitous environmental and system contaminant (leaching from plastics, solvents, and LC system components). Without specialized chromatographic interventions, background noise can severely compromise the Limit of Quantitation (LOQ)[2].

The Solution: Chemical Derivatization & System Delay